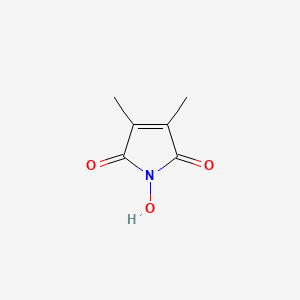

1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-hydroxy-3,4-dimethylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-3-4(2)6(9)7(10)5(3)8/h10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJELNOVEWVMXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C1=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290694 | |

| Record name | 1-hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-22-6 | |

| Record name | NSC70408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.

Substitution: The hydroxyl and methyl groups on the pyrrole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of diones and other oxidized derivatives.

Reduction: Formation of dihydropyrroles and other reduced forms.

Substitution: Formation of N-substituted pyrroles and other substituted derivatives.

Scientific Research Applications

Scientific Research Applications of 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione

This compound is a heterocyclic organic compound featuring a pyrrole ring structure, known for its distinct chemical properties and broad applications across chemistry, biology, and medicine. The presence of hydroxyl and methyl groups attached to the pyrrole ring enhances its reactivity and versatility in chemical reactions.

Preparation Methods

This compound can be synthesized through various methods, a common one being the Paal-Knorr synthesis, which involves condensing 2,5-dimethoxytetrahydrofuran with amines or sulfonamines using a catalytic amount of iron (III) chloride under mild conditions to yield N-substituted pyrroles. Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: It can be oxidized to form corresponding diones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles, using reducing agents like sodium borohydride and lithium aluminum hydride.

- Substitution: The hydroxyl and methyl groups on the pyrrole ring can participate in substitution reactions, leading to the formation of various substituted derivatives, often employing electrophilic reagents like alkyl halides and acyl chlorides.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is explored for potential therapeutic applications, such as drug development and design.

- Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Case Studies and Research Findings

1-H-pyrrole-2,5-dione derivatives exhibit diverse pharmacological properties, including anti-inflammatory and antimicrobial activities . A study synthesized new 3,4-dimethyl-1-H-pyrrole-2,5-dione derivatives to evaluate their structural and biological properties, using 1H- and 13C NMR techniques and single-crystal X-ray diffraction . These derivatives have also been described as antifungal and cytotoxic agents and play a role in cholesterol absorption as HMG-CoA reductase inhibitors . Additionally, many N(1)-substituted 1-H-pyrrole-2,5-dione derivatives possess anti-fungal, insecticidal, anti-tumor, and antiviral activities .

Pyrrolidine-2,5-diones, including derivatives of 1-H-pyrrole-2,5-dione, have been identified as valuable scaffolds in the treatment of epilepsy . Research has shown that the anticonvulsant activity is strongly affected by substituents at position 3 of the pyrrolidine-2,5-dione scaffold .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione involves its interaction with molecular targets and pathways. The hydroxyl and methyl groups on the pyrrole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The compound’s reactivity and ability to undergo various chemical reactions contribute to its biological and chemical effects.

Comparison with Similar Compounds

Anti-Inflammatory Activity

- This compound : Exhibits significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in lipopolysaccharide-stimulated human PBMCs, with compound 2a showing the strongest effect .

- 1-Methyl-3,4-dimethyl-1H-pyrrole-2,5-dione : Moderate anti-proliferative activity on PBMCs but weaker cytokine inhibition compared to hydroxylated analogs .

Antibacterial Activity

- 1-(4-Chlorophenyl)-3,4-dimethyl-1H-pyrrole-2,5-dione : Active against Staphylococcus aureus and Escherichia coli due to electron-withdrawing substituents enhancing membrane disruption .

- This compound: Broad-spectrum activity against Mycobacterium smegmatis and Nocardia corallina, likely due to improved solubility from the hydroxyl group .

Physicochemical and Structural Properties

- Crystallographic Conformation : X-ray diffraction studies reveal that N(1)-substituted derivatives exhibit distinct stereoisomerism. For example:

- Solubility : Hydroxylated derivatives show improved aqueous solubility compared to methyl or aryl-substituted analogs, facilitating drug delivery .

Biological Activity

1-Hydroxy-3,4-dimethyl-1H-pyrrole-2,5-dione (CAS No. 7151-22-6) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a pyrrole ring structure with hydroxyl and methyl substituents, which enhance its reactivity and biological interactions.

The unique structure of this compound allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activity. The mechanisms of action involve interactions with molecular targets through hydrogen bonding and hydrophobic interactions, which influence binding affinity and specificity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines. Notably, one derivative was shown to inhibit the proliferation of colon cancer cells with a GI50 value in the nanomolar range . This suggests that structural modifications can significantly enhance its anticancer efficacy.

Study on Dihydroorotate Dehydrogenase Inhibition

A notable study focused on pyrrole-based compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. The study reported that certain derivatives exhibited nanomolar potency against Plasmodium DHODH, indicating potential use in malaria treatment . The findings suggest that modifications to the pyrrole structure can yield compounds with improved selectivity and efficacy against specific targets.

Synthesis and Biological Evaluation

In another research effort, various derivatives were synthesized to evaluate their biological activity against tyrosine kinases. Some derivatives demonstrated significant inhibition of growth factor receptors (EGFR and VEGFR2), highlighting their potential as targeted therapies for cancer treatment . These studies underscore the importance of structural modifications in enhancing biological activity.

Data Tables

Q & A

Q. Advanced

- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance π-stacking in material science applications () .

- Hydroxyethyl side chains () improve solubility but reduce membrane permeability in biological assays . SAR studies in show that 3,4-dimethyl substitution increases thermal stability (Tₘ > 200°C) .

What solvent systems optimize purity during large-scale synthesis?

Methodological

Polar aprotic solvents (e.g., DMF, THF) favor cyclization, while ethanol/water mixtures improve crystallization. achieved >95% purity by recrystallizing from ethanol, avoiding silica gel contamination . For sensitive intermediates, use anhydrous toluene under nitrogen .

How is purity assessed beyond standard chromatography?

Q. Methodological

- DSC (Differential Scanning Calorimetry) : Detects polymorphs (e.g., melting endotherms at 165°C vs. 172°C) .

- HPLC-UV/ELSD : Quantifies residual solvents (e.g., <0.1% THF) .

What role does this compound play in material science?

Advanced

Its planar structure enables applications in:

- Organic semiconductors : As electron-deficient units in donor-acceptor polymers () .

- Anion-π interactions : Stabilizing supramolecular assemblies, as shown in ’s crystal structures .

Can computational models predict its reactivity in novel environments?

Advanced

Yes. used molecular dynamics simulations to model solvation effects in aqueous DMSO, predicting a half-life of >24 hours at pH 7.4 . DFT studies (e.g., Gaussian 16) can also simulate electrophilic attack sites (C-3 vs. C-4) for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.